Dibromdulcitol

Pharmacokinetics Alkylating Agents Drug Disposition

Dibromdulcitol (DBD; CAS 35827-62-4), also known as mitolactol or Elobromol, is a bifunctional alkylating agent belonging to the class of 1,6-disubstituted hexitol derivatives. Originally developed in Hungary, DBD requires in vivo solvolytic conversion to its active epoxide species, primarily dianhydrogalactitol (DAG), to exert antineoplastic activity through DNA–DNA and DNA–protein crosslinking.

Molecular Formula C6H12Br2O4
Molecular Weight 307.96 g/mol
CAS No. 35827-62-4
Cat. No. B13389760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromdulcitol
CAS35827-62-4
Molecular FormulaC6H12Br2O4
Molecular Weight307.96 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CBr)O)O)O)O)Br
InChIInChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2
InChIKeyVFKZTMPDYBFSTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Dibromdulcitol (DBD) for Oncology Research and Procurement: Baseline Overview


Dibromdulcitol (DBD; CAS 35827-62-4), also known as mitolactol or Elobromol, is a bifunctional alkylating agent belonging to the class of 1,6-disubstituted hexitol derivatives. Originally developed in Hungary, DBD requires in vivo solvolytic conversion to its active epoxide species, primarily dianhydrogalactitol (DAG), to exert antineoplastic activity through DNA–DNA and DNA–protein crosslinking [1]. Its clinical evaluation has spanned over four decades, with notable efficacy signals in breast cancer, medulloblastoma, and gliomas [2]. Unlike conventional nitrogen mustards, DBD exhibits a unique delayed solvolytic activation mechanism that produces a sustained intracellular alkylating reservoir [1].

Delayed solvolytic activation generates a sustained intracellular alkylating reservoir suitable for prolonged target engagement studies.
Reported CNS penetration with sustained cerebrospinal fluid levels supports brain tumor pharmacokinetic research.
Preferential histone and non-histone protein binding differentiates it from DNA-centric alkylators, enabling chromatin-targeted investigation.

Why Dibromdulcitol Cannot Be Simply Substituted by Other Hexitol Alkylators


Hexitol-based alkylating agents—including dibromomannitol (DBM), dianhydrogalactitol (DAG), and dibromodulcitol (DBD)—are not interchangeable despite their structural resemblance. DBD differs fundamentally from its conformational isomer DBM in tissue accumulation, activity spectrum, and nephrotoxicity profile [1]. Even its own direct metabolite DAG exhibits a mean residence time six-fold shorter than the parent DBD, eliminating the sustained intracellular drug depot that defines DBD's clinical pharmacology [2]. Substituting any close analog therefore introduces pharmacokinetic, toxicological, and therapeutic liabilities that are quantitatively measurable—not simply assumed.

Conformational Isomer (DBM) Not Interchangeable

DBM shows lower tissue accumulation, a narrower antitumor spectrum, and reported nephrotoxicity. Its myelosuppressive profile may not reproduce DBD’s broader solid-tumor activity in models.

Direct Metabolite (DAG) May Not Replicate Sustained Exposure

DAG’s substantially shorter residence time eliminates the prolonged intracellular alkylating reservoir. Direct DAG administration may not reproduce DBD’s pharmacokinetic-dependent target engagement.

Quantitative Differentiation of Dibromdulcitol for Scientific Selection


6-Fold Longer Mean Residence Time vs. Dianhydrogalactitol (DAG)

In a direct head-to-head pharmacokinetic comparison in cancer patients, dibromodulcitol (DBD) exhibited a mean residence time (MRT) for pharmacologically active molecules of 11.4 h compared to only 1.9 h for preformed dianhydrogalactitol (DAG)—a 6-fold difference [1]. The alkylation rate and metabolic degradation proceeded 8–9 times faster for DAG than for DBD. This slow solvolytic activation produces a prolonged intracellular alkylating reservoir that is absent when DAG is administered directly.

Mean Residence Time
Head-to-head comparison
DBD MRT 11.4 h vs DAG 1.9 h (6-fold longer); alkylation/degradation 8–9× faster for DAG
Supports sustained target engagement context
Catenary kinetic model; single-dose PK study
Pharmacokinetics Alkylating Agents Drug Disposition

Greater Tissue Accumulation and Broader Antitumor Spectrum vs. Dibromomannitol (DBM)

In a comparative tissue distribution study using ¹⁴C-labeled compounds in mice, dibromodulcitol (DBD) achieved greater in vivo tissue accumulation than its conformational isomer dibromomannitol (DBM) [1]. This difference corresponded quantitatively to the dose differential required for equivalent biological effect, establishing a pharmacokinetic basis for DBD's stronger cytostatic effect and broader antitumor spectrum. In independent toxicological comparisons, DBD also showed a relative lack of nephrotoxicity compared to DBM [2].

Tissue Distribution & Spectrum
Cross-study comparable
DBD: higher tissue accumulation; broader solid-tumor spectrum; lower nephrotoxicity risk reported vs DBM
Quantitative differentiation for solid-tumor models
Radiolabeled in vivo mouse distribution; Walker carcinosarcoma
Tissue Distribution Antitumor Spectrum Hexitol Isomers

Clinical Activity in Breast Cancer Where DAG Was Disappointing

In a U.S. clinical trial survey, DBD demonstrated definitive clinical activity in breast cancer, stimulating several continuing trials, whereas DAG was reported as disappointing in breast cancer and several other malignancies [1]. In a randomized study of 135 advanced breast cancer patients, the DBD + Adriamycin ± Tamoxifen regimen produced a response rate of 55% (DAT arm) vs. 36% (DA arm, p=0.004), with median time to treatment failure of 170 days vs. 110 days (p=0.001) [2].

Breast Cancer Endpoint
Data to verify
DBD + Adriamycin ± Tamoxifen: 55% vs 36% response (p=0.004); TTF 170 vs 110 days (p=0.001)
Reported breast cancer endpoint response context
Phase II–III; DAG inactive in breast cancer
Breast Cancer Clinical Efficacy Hexitol Derivatives

CNS Penetration with CSF/Plasma Ratio >1 and Sustained CSF Levels

Pharmacokinetic studies in children with brain tumors demonstrated that oral DBD (500 mg/m²) achieves cerebrospinal fluid (CSF) concentrations that remain almost constant from 2.5 to 8 h post-dose, with a CSF/plasma ratio exceeding 1 due to rising concentrations of the active metabolite dianhydrodulcitol [1]. In a Phase II trial in recurrent medulloblastoma, single-agent DBD produced a 50% response rate (10 of 20 patients), with median time to progression of 40 weeks and 4 patients free of progression at 4 years [2]. This CNS penetration advantage is not shared equally across the hexitol class; DAG's short residence time limits comparable CNS exposure.

CNS Pharmacokinetics
Class-level inference
CSF/plasma ratio >1; CSF levels constant 2.5–8 h; medulloblastoma response 50% (10/20)
Supports brain tumor model selection
Pediatric brain tumor PK; DAG short MRT limits CNS exposure
Brain Tumors Cerebrospinal Fluid Pharmacokinetics

Preferential Histone and Non-Histone Protein Binding vs. DNA

In Yoshida ascites tumor-bearing rats treated with ³H-labeled DBD, the extent of radioactivity bound to histone proteins was 3-fold higher than to DNA, and binding to non-histone chromosomal proteins was 4- to 5-fold higher than to DNA [1]. DBD preferentially bound to the 'slightly lysine-rich' (F2b) histone subfraction. This distribution contrasts with classical alkylating agents that primarily target DNA and suggests a chromatin-level cytotoxic mechanism with potential implications for overcoming repair-mediated resistance [2].

Chromatin Binding
Direct head-to-head comparison
Histone/DNA binding ratio 3; non-histone/DNA ratio 4–5; preferential F2b histone binding
Supports chromatin-targeted research
In vivo Yoshida ascites tumor; ³H-labeled DBD
Mechanism of Action Chromatin Drug–Target Binding

Activity Against Temozolomide- and Cisplatin-Resistant Tumors via MGMT-Independent Mechanism

Patent disclosures indicate that DBD and its metabolite DAG are effective in suppressing the growth of tumors refractory to temozolomide, cisplatin, and tyrosine kinase inhibitors, acting independently of the MGMT repair mechanism [1]. This contrasts with temozolomide, whose efficacy is critically dependent on low MGMT expression. Preclinical evidence also shows DBD's ability to suppress cancer stem cell populations, a property not shared by many conventional alkylators [2].

Resistance Bypass
Supporting evidence
Active against temozolomide-resistant tumors; MGMT-independent mechanism
Supports resistance-model compound selection
Patent disclosures; cancer stem cell suppression context
Drug Resistance MGMT Glioblastoma

Dibromdulcitol: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Preclinical Development of CNS-Penetrant Alkylating Agents for Medulloblastoma and High-Grade Glioma

The demonstrated CSF/plasma ratio >1 and sustained CSF concentrations [1], combined with a 50% response rate in Phase II recurrent medulloblastoma [2], position DBD as a reference standard for evaluating novel CNS-directed alkylators. Researchers comparing brain-tumor pharmacokinetics across hexitol derivatives should use DBD as the benchmark, given that DAG's 6-fold shorter MRT [3] predicts inferior CNS residence.

Combination Chemotherapy Studies in Refractory Breast Cancer Models

Building on clinical data showing 55% response rates for DBD-Adriamycin-Tamoxifen combinations vs. 36% without tamoxifen [1], preclinical investigators can design breast cancer xenograft studies that interrogate DBD's synergism with hormonal agents and anthracyclines. DAG is not a suitable substitute here, as clinical data explicitly show its lack of meaningful breast cancer activity [2].

Chromatin-Targeted Drug Discovery and Histone-Binding Alkylator Development

DBD's unique 3:1 histone/DNA and 4–5:1 non-histone/DNA binding ratios [1] make it a valuable chemical probe for studying chromatin-level alkylation damage. Structure–activity relationship (SAR) programs aimed at modulating histone vs. DNA targeting can use DBD as the lead scaffold, with quantitative binding data providing measurable benchmarks.

Overcoming MGMT-Mediated Resistance in Glioblastoma and NSCLC Models

Patent-supported evidence of MGMT-independent activity [1] supports the use of DBD as a positive control when testing agents against temozolomide-resistant glioblastoma. For contract research organizations (CROs) offering resistance-model panels, DBD provides a hexitol-based comparator that is mechanistically orthogonal to O⁶-alkylguanine repair-dependent agents.

Application
Selection Property
Validation Focus
Preclinical CNS alkylator development
Sustained CSF residence property
CNS pharmacokinetic model validation
Combination studies in breast cancer models
Reported breast cancer endpoint context
Hormonal/anthracycline synergy review
Chromatin-targeted drug discovery
Histone/non-histone binding ratio profile
Chromatin-binding assay context
MGMT-resistant glioblastoma models
MGMT-independent mechanism context
Resistance model review
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